![molecular formula C16H19F3N6 B6445397 N-ethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2549023-71-2](/img/structure/B6445397.png)
N-ethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
“N-ethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine” is a complex organic compound that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and one other carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyrimidine, pyridine, and piperazine rings could potentially participate in electrophilic substitution reactions, while the amine group could undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the presence of the amine group could allow it to form hydrogen bonds .Scientific Research Applications
Chemodivergent Synthesis
“N-ethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The compound is formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include “N-ethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine”, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds with anti-fibrosis activity . Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Antimicrobial Potential
The compound can be used in the synthesis of derivatives with good antimicrobial potential .
Development of Fluorinated Organic Chemicals
The compound plays a significant role in the development of fluorinated organic chemicals, which have many applications in the agrochemical, pharmaceutical, and functional materials fields .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes like reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which facilitates a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit collagen synthesis in various models by inactivating cells responsible for collagen synthesis .
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Result of Action
Compounds with similar structures have been shown to reduce collagen deposition in various models .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-2-20-15-22-7-5-13(23-15)24-8-10-25(11-9-24)14-12(16(17,18)19)4-3-6-21-14/h3-7H,2,8-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQKHHIJIKINLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine |
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